Ethyl 5-oxo-1-phenyl-4-((p-(phenylcarbamoyl)phenyl)azo)-2-pyrazoline-3-carboxylate
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Overview
Description
Ethyl 5-oxo-1-phenyl-4-((p-(phenylcarbamoyl)phenyl)azo)-2-pyrazoline-3-carboxylate is a complex organic compound that belongs to the class of pyrazoline derivatives This compound is characterized by its unique structure, which includes an azo group, a phenylcarbamoyl group, and a pyrazoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-oxo-1-phenyl-4-((p-(phenylcarbamoyl)phenyl)azo)-2-pyrazoline-3-carboxylate typically involves multiple steps. One common method involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. This reaction is often catalyzed by vitamin B1 and proceeds under mild conditions to yield the desired pyrazoline derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-oxo-1-phenyl-4-((p-(phenylcarbamoyl)phenyl)azo)-2-pyrazoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the azo group to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylcarbamoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Ethyl 5-oxo-1-phenyl-4-((p-(phenylcarbamoyl)phenyl)azo)-2-pyrazoline-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 5-oxo-1-phenyl-4-((p-(phenylcarbamoyl)phenyl)azo)-2-pyrazoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The azo group can undergo reduction to form amines, which may interact with biological macromolecules. The phenylcarbamoyl group can participate in hydrogen bonding and other interactions with proteins and enzymes, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate
- 5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-carboxylic acid ethyl ester
Uniqueness
Ethyl 5-oxo-1-phenyl-4-((p-(phenylcarbamoyl)phenyl)azo)-2-pyrazoline-3-carboxylate is unique due to the presence of both the azo and phenylcarbamoyl groups, which confer distinct chemical and biological properties. These functional groups enable a wide range of chemical reactions and interactions, making the compound versatile for various applications.
Properties
CAS No. |
23622-57-3 |
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Molecular Formula |
C25H21N5O4 |
Molecular Weight |
455.5 g/mol |
IUPAC Name |
ethyl 5-oxo-1-phenyl-4-[[4-(phenylcarbamoyl)phenyl]diazenyl]-4H-pyrazole-3-carboxylate |
InChI |
InChI=1S/C25H21N5O4/c1-2-34-25(33)22-21(24(32)30(29-22)20-11-7-4-8-12-20)28-27-19-15-13-17(14-16-19)23(31)26-18-9-5-3-6-10-18/h3-16,21H,2H2,1H3,(H,26,31) |
InChI Key |
BOEYUOOSUXSRCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C1N=NC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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